N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-5-methylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5OS.ClH/c1-6-26-14(3)12-16(23-26)19(27)25(11-7-10-24(4)5)20-22-17-13(2)8-9-15(21)18(17)28-20;/h8-9,12H,6-7,10-11H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWISJKBYSJKMCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, alkylating agents, and amines. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit promising antimicrobial activities against various pathogens, including both Gram-positive and Gram-negative bacteria. The benzothiazole component is particularly noted for its effectiveness in this area .
Anticancer Activity
Studies have shown that derivatives of benzothiazoles can possess anticancer properties, potentially inhibiting the growth of cancer cell lines such as MCF7 (human breast adenocarcinoma) through mechanisms involving apoptosis and cell cycle arrest . The specific compound under discussion may also demonstrate similar effects, warranting further investigation.
Neurological Applications
Given its dimethylamino group, this compound may have implications in neurological disorders, potentially acting as a modulator for neurotransmitter systems or exhibiting neuroprotective properties.
Case Study 1: Antimicrobial Evaluation
A study evaluated several benzothiazole derivatives for their antimicrobial efficacy using the turbidimetric method against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting a potential pathway for developing new antimicrobial agents .
Case Study 2: Anticancer Screening
In vitro studies using the Sulforhodamine B assay demonstrated that certain analogs of benzothiazoles showed potent activity against breast cancer cell lines, highlighting their potential as anticancer therapeutics .
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations:
Benzothiazole Substituents :
- The target compound’s 7-chloro-4-methyl group increases lipophilicity compared to 4-methoxy () or unsubstituted analogs. Chloro groups enhance metabolic stability, while methoxy groups improve solubility via hydrogen bonding .
- 4-Methyl vs. 4-methoxy : Methyl is electron-donating but less polar than methoxy, affecting electronic distribution and target binding .
Pyrazole Core: The target’s 1-ethyl-5-methyl substitution introduces steric bulk compared to 1,3-dimethyl () or 4-cyano-1-aryl (). Ethyl groups may slow metabolism, extending half-life .
Side Chains: 3-(Dimethylamino)propyl (target) vs. morpholinylethyl (): The morpholine ring () enhances water solubility via cyclic amine hydrogen bonding, whereas dimethylamino provides simpler protonation .
Pharmacological Implications
- Structural Similarity Principle: Per , minor substituent changes (e.g., chloro to methoxy) alter bioactivity. For example, 4-methoxy () may enhance solubility but reduce membrane permeability compared to chloro .
- Quaternary Ammonium Compounds: notes CMC values for surfactants like BAC-C12, but the target compound’s dimethylamino group may confer mild surfactant-like behavior, aiding cellular uptake .
Biological Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C12H16ClN3S |
| Molecular Weight | 269.79 g/mol |
| CAS Number | 1105188-40-6 |
| IUPAC Name | This compound |
This compound's structure incorporates a benzothiazole moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting signal transduction processes.
- Receptor Modulation : It may modulate the activity of various receptors, influencing neurotransmitter release and neuronal signaling pathways.
Anticancer Properties
Research has indicated that derivatives of benzothiazole compounds exhibit significant anticancer activities. For instance, a study reported the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the potential of benzothiazole derivatives in cancer therapy .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that benzothiazole derivatives can exhibit activity against various bacterial and fungal strains, making them candidates for developing new antimicrobial agents .
Neuropharmacological Effects
Benzothiazole derivatives have been associated with neuropharmacological effects, including modulation of neurotransmitter systems. For example, compounds similar to N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-5-methyl-1H-pyrazole have shown promise in enhancing cognitive functions by acting as positive allosteric modulators at glutamate receptors .
Study 1: Anticancer Screening
In a study focused on anticancer screening, researchers evaluated various benzothiazole derivatives for their ability to inhibit tumor cell proliferation. The results indicated that certain modifications to the benzothiazole structure significantly enhanced anticancer activity against specific cancer cell lines .
Study 2: Neuropharmacological Assessment
Another research effort assessed the neuropharmacological effects of benzothiazole derivatives in animal models. The findings demonstrated that these compounds could effectively increase levels of neurotransmitters like acetylcholine and serotonin in the brain, suggesting their potential use in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Condensation reactions in polar aprotic solvents like dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base (e.g., for intermediate coupling) .
- Step 2 : Cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form pyrazole or benzothiazole moieties .
- Purification : Column chromatography with methylene chloride or DMF-based solvent systems .
- Optimization : Apply Design of Experiments (DoE) to minimize trial-and-error. For example, use factorial designs to test solvent ratios, temperature, and catalyst loading .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .
- NMR Analysis : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) .
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages (e.g., <0.3% deviation) .
Q. What in vitro bioactivity assays are suitable for initial pharmacological profiling?
- Methodology :
- Enzyme Inhibition : Phosphodiesterase (PDE) assays following AOAC SMPR 2014.011 guidelines (e.g., measuring IC₅₀ values) .
- Molecular Docking : Preliminary screening using AutoDock Vina to assess binding affinity to target proteins (e.g., PDE5 or kinase domains) .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved target binding?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to optimize geometries and calculate electrostatic potentials .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to evaluate stability (e.g., RMSD < 2 Å) .
- Example : Docking studies in showed that substituents at the benzothiazole ring (e.g., chloro groups) enhance binding to hydrophobic pockets .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across biological models?
- Methodology :
- Comparative Analysis : Cross-validate in vitro (e.g., enzyme assays) and in silico (docking) results to identify outliers .
- Mutagenesis Studies : Modify key amino acids in target proteins (e.g., PDE5) to test hypothesized binding interactions .
Q. What strategies optimize multi-step synthesis using Design of Experiments (DoE)?
- Methodology :
- Screening Designs : Use Plackett-Burman to identify critical factors (e.g., solvent type, reaction time) .
- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between variables (e.g., temperature vs. catalyst loading) .
Q. What challenges arise when scaling up synthesis from milligram to gram scale?
- Methodology :
- Reactor Design : Use continuous-flow systems to improve heat/mass transfer (refer to CRDC subclass RDF2050112) .
- Process Control : Implement real-time HPLC monitoring to detect intermediates and adjust parameters dynamically .
Q. Which analytical techniques differentiate polymorphic forms of this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
